Octyl 3-chloro-4-hydroxy-5-methoxybenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry
Halogenated benzoate esters are a class of compounds that feature a benzene (B151609) ring attached to a carboxyl group, which has formed an ester with an alcohol, and also bears one or more halogen atoms. The presence of a halogen, in this case, chlorine, on the aromatic ring significantly influences the electron distribution and, consequently, the reactivity of the molecule. acs.org Halogenation of the benzene ring is a common strategy in organic synthesis to modify the properties of aromatic compounds. google.com These compounds often serve as intermediates in the synthesis of more complex molecules. wikipedia.org The study of halogenated esters includes understanding their synthesis, reactivity, and potential applications, which can range from pharmaceuticals to materials science.
Significance of the Chemical Compound in Contemporary Research
The contemporary research significance of Octyl 3-chloro-4-hydroxy-5-methoxybenzoate is largely predictive, based on the known roles of its constituent parts. The combination of a lipophilic octyl chain, a reactive chlorinated phenol (B47542) ring, and a methoxy (B1213986) group suggests potential for investigation in several areas. For instance, compounds with similar structural motifs, such as substituted benzoates, have been explored for their biological activities. The specific arrangement of chloro, hydroxyl, and methoxy groups on the benzene ring can be a key determinant in its interaction with biological targets.
Overview of Key Functional Groups and Their Research Implications
The structure of this compound contains several key functional groups that dictate its chemical behavior and potential research applications.
Octyl Ester: The long, eight-carbon alkyl chain of the octyl group imparts significant lipophilicity (fat-solubility) to the molecule. This can influence its solubility in nonpolar solvents and its ability to interact with lipid environments, such as cell membranes.
Chloro Group: The chlorine atom is an electron-withdrawing group, which can affect the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. ashp.org Halogenated phenols are known to have various biological activities and are also important intermediates in organic synthesis.
Hydroxyl Group: The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding, act as a proton donor, and undergo various chemical reactions such as etherification and esterification. researchgate.net Its presence is often crucial for the biological activity of many compounds.
Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. researchgate.net It can also affect the lipophilicity and metabolic stability of a compound. researchgate.net The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the benzene ring.
Table 1: Physicochemical Properties of Related Compounds
| Property | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | Octyl 4-hydroxy-3-methoxybenzoate |
| Molecular Formula | C9H9ClO4 | C16H24O4 |
| Molecular Weight | 216.62 g/mol | 280.36 g/mol |
| CAS Number | 1205-50-1 | 5438-62-0 |
This data is for structurally related compounds and provides an estimation of the properties of this compound.
Historical Development of Related Benzoic Acid Derivatives in Scientific Inquiry
The study of benzoic acid and its derivatives has a rich history. Benzoic acid itself was discovered in the 16th century. chemeurope.comwikipedia.org Its structure was determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comepa.gov Early industrial production methods involved the hydrolysis of benzotrichloride, which often resulted in chlorinated benzoic acid derivatives. wikipedia.orgnewworldencyclopedia.org Over the years, synthetic methods have evolved, with the commercial production of benzoic acid now primarily achieved through the oxidation of toluene. chemeurope.comwikipedia.orgnewworldencyclopedia.org
The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski was a significant milestone, leading to its use as a food preservative. chemeurope.comwikipedia.org Since then, the derivatization of benzoic acid has been a cornerstone of organic and medicinal chemistry. Scientists have systematically modified the benzoic acid scaffold to create a vast array of compounds with diverse applications, including pharmaceuticals, agrochemicals, and polymers. nih.gov The synthesis of various esters, amides, and substituted aromatic derivatives has allowed for the fine-tuning of properties to achieve specific functions.
Table 2: Functional Group Characteristics and Research Implications
| Functional Group | General Characteristics | Research Implications |
| Octyl Ester | Lipophilic, non-polar | Influences solubility, membrane permeability |
| Chloro | Electron-withdrawing, increases lipophilicity | Modifies electronic properties, potential for biological activity |
| Hydroxyl (Phenolic) | Hydrogen bond donor/acceptor, acidic | Key for receptor binding, antioxidant activity |
| Methoxy | Electron-donating (resonance), lipophilic | Affects metabolic stability, modulates electronic properties |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl 3-chloro-4-hydroxy-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClO4/c1-3-4-5-6-7-8-9-21-16(19)12-10-13(17)15(18)14(11-12)20-2/h10-11,18H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGSQPMOYAFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969489 | |
| Record name | Octyl 3-chloro-4-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-65-3 | |
| Record name | NSC16726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl 3-chloro-4-hydroxy-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Strategic Approaches for Esterification in Benzoate (B1203000) Synthesis
The formation of the octyl ester from the corresponding carboxylic acid is a critical step that can be accomplished through several distinct protocols. The choice of method often depends on factors such as scale, desired purity, and the sensitivity of the starting materials.
Fischer-Type Esterification Protocols
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This reaction is an equilibrium process. organic-chemistry.org To achieve high yields of the desired octyl ester, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of one reactant, usually the alcohol (octanol), or by removing water as it is formed, for instance, with a Dean-Stark apparatus or molecular sieves. organic-chemistry.orgmasterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Recent advancements have utilized microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields in Fischer esterifications of substituted benzoic acids. researchgate.net Additionally, solid acid catalysts are being developed as more environmentally benign and recoverable alternatives to traditional mineral acids. mdpi.com
| Parameter | Typical Conditions for Fischer Esterification |
|---|---|
| Carboxylic Acid | 3-chloro-4-hydroxy-5-methoxybenzoic acid |
| Alcohol | 1-Octanol (often in excess) |
| Catalyst | H₂SO₄, p-TsOH, HCl, Solid Acids (e.g., Zr/Ti oxides) organic-chemistry.orgmdpi.com |
| Temperature | Reflux temperature of the alcohol or solvent |
| Reaction Time | Several hours; can be reduced to minutes with microwave irradiation researchgate.net |
| Workup | Neutralization of acid, extraction, and purification (e.g., chromatography) |
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DCC-Mediated Coupling Reactions
An alternative to acid-catalyzed esterification is the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). peptide.com This method is particularly useful for sensitive substrates as it proceeds under mild conditions and avoids the use of strong acids and high temperatures. DCC facilitates the formation of esters by activating the carboxylic acid. libretexts.org
The reaction mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The alcohol (octanol) then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the ester and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates out of most organic solvents, simplifying its removal by filtration. bachem.com To increase reaction rates and suppress side reactions, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added. researchgate.net
| Component | Role in DCC-Mediated Esterification |
|---|---|
| Carboxylic Acid | Acyl group donor (e.g., 3-chloro-4-hydroxy-5-methoxybenzoic acid) |
| Alcohol | Nucleophile (e.g., 1-Octanol) |
| DCC | Coupling agent; activates the carboxylic acid libretexts.org |
| DMAP (optional) | Acylation catalyst; accelerates the reaction researchgate.net |
| Solvent | Aprotic solvent (e.g., Dichloromethane, THF) |
| Byproduct | N,N'-Dicyclohexylurea (DCU) bachem.com |
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Transesterification Processes for Octyl Ester Formation
Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. organic-chemistry.org To synthesize Octyl 3-chloro-4-hydroxy-5-methoxybenzoate, one could start with a more readily available ester, such as Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, and react it with octanol (B41247). researchgate.net Like Fischer esterification, this is an equilibrium-controlled reaction. The equilibrium is driven forward by using a large excess of the desired alcohol (octanol) or by removing the more volatile alcohol byproduct (methanol).
A wide variety of catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. organic-chemistry.org For instance, scandium(III) triflate has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Enzyme-catalyzed processes, particularly using lipases, offer a green chemistry approach, proceeding under mild, solvent-free conditions. nih.gov N-heterocyclic carbenes have also emerged as potent organocatalysts that enhance the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.org
| Catalyst Type | Examples | General Conditions |
|---|---|---|
| Acid Catalysts | H₂SO₄, Silica Chloride organic-chemistry.org | Elevated temperature, excess alcohol |
| Lewis Acids | Sc(OTf)₃, Zinc Clusters organic-chemistry.org | Refluxing in alcohol, mild conditions |
| Enzymes | Immobilized Lipases (e.g., Rhizopus oryzae) nih.gov | Mild temperatures (e.g., 30-40°C), often solvent-free nih.gov |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) organic-chemistry.org | Room temperature to moderate heating |
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Regioselective Halogenation Techniques for Chloro-Substitution
The synthesis of the required precursor, 3-chloro-4-hydroxy-5-methoxybenzoic acid, necessitates the selective introduction of a chlorine atom onto the aromatic ring of a suitable starting material, most commonly vanillic acid (4-hydroxy-3-methoxybenzoic acid). The challenge lies in controlling the position of chlorination, as the benzene (B151609) ring possesses multiple substituents with competing directing effects.
Electrophilic Chlorination of Benzoic Acid Precursors
Electrophilic aromatic substitution is the fundamental mechanism for introducing a chlorine atom onto the benzene ring. In the case of the vanillic acid precursor, the substituents guide the incoming electrophile. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directing. Conversely, the carboxylic acid (-COOH) group is a deactivating group and is meta-directing. youtube.com
The desired 3-position is ortho to the powerful hydroxyl directing group and meta to the carboxylic acid group. Given the stronger activating nature of the hydroxyl and methoxy groups, they will predominantly control the regioselectivity of the reaction, directing the incoming electrophile to the positions ortho and para to them. The position para to the hydroxyl group is already occupied by the carboxyl group. The positions ortho to the hydroxyl are C3 and C5 (with C5 being occupied by the methoxy group). Therefore, direct electrophilic chlorination is expected to favor substitution at the C3 position. Common chlorinating agents include N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. Greener methods for halogenation have been developed, such as using a combination of a halide salt and an oxidizing agent like Oxone®, which can generate an electrophilic halogen species in situ. tandfonline.com
| Substituent on Ring | Electronic Effect | Directing Influence |
|---|---|---|
| -OH (hydroxyl) | Strongly Activating | Ortho, Para |
| -OCH₃ (methoxy) | Strongly Activating | Ortho, Para |
| -COOH (carboxyl) | Moderately Deactivating | Meta youtube.com |
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Directed Halogenation Methodologies
To overcome the potential for mixtures of products and achieve higher regioselectivity, modern synthetic methods employ directing groups to guide a catalyst to a specific C-H bond. nih.govresearchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of aromatic rings. nih.gov
In these methodologies, a directing group (DG) on the substrate coordinates to a metal center (commonly palladium, rhodium, or iridium), forming a metallacyclic intermediate. nih.govresearchgate.net This brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent halogenation. While the carboxylate group itself can direct ortho-halogenation, this is not applicable for achieving 3-chloro substitution on vanillic acid as the ortho positions are already substituted. researchgate.net
For achieving substitution at other positions, such as meta, a bespoke directing group is required. For example, researchers have developed protocols for the palladium-catalyzed meta-C-H chlorination of benzoic acid derivatives using cleavable nitrile-based directing groups. nih.govrsc.org This approach allows for the precise installation of a halogen at a position that may be difficult to access through traditional electrophilic substitution, demonstrating the power of directed C-H activation in complex molecule synthesis. nih.govrsc.org
Incorporation and Modification of Methoxy and Hydroxyl Moieties
The strategic manipulation of the methoxy and phenolic hydroxyl groups is fundamental to the synthesis of this compound and its analogues. These processes involve carefully chosen reactions to introduce the methoxy group and to temporarily mask the reactive hydroxyl group to allow for modifications elsewhere in the molecule.
Etherification Reactions for Methoxy Group Introduction
The introduction of a methoxy group onto an aromatic ring, a process known as methoxylation, is typically achieved through the methylation of a precursor phenol (B47542) (a compound with a hydroxyl group attached to the aromatic ring). wikipedia.org In the context of synthesizing the target compound, a plausible precursor would be a dihydroxy-chloro-benzoic acid derivative. The Williamson ether synthesis is a classic and reliable method for this transformation.
This reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then attacks a methylating agent.
Common Reagents for Methoxy Group Introduction:
Bases: Sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH) are frequently used to deprotonate the phenol.
Methylating Agents: Dimethyl sulfate (B86663) (Me2SO4) and methyl iodide (MeI) are common reagents that provide the methyl group. highfine.com
The choice of base and solvent is crucial for achieving high yields and, in cases of multiple hydroxyl groups, for achieving selectivity. For instance, using a milder base like potassium carbonate can sometimes allow for the selective methylation of the more acidic phenolic hydroxyl group. chemicalbook.com
Advanced Catalytic Systems in this compound Synthesis
The esterification of the carboxylic acid precursor with octanol is a key step in the synthesis of the title compound. The efficiency of this reaction is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized for this purpose, each with distinct advantages and disadvantages.
Homogeneous Catalysis Applications
Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with reactants and often resulting in high reaction rates and yields. researchgate.net For esterification, strong Brønsted acids are the most common homogeneous catalysts.
Examples of Homogeneous Catalysts for Esterification:
Sulfuric Acid (H2SO4)
p-Toluenesulfonic Acid (p-TsOH)
Hydrochloric Acid (HCl)
These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol (octanol). youtube.com While effective, homogeneous catalysts present challenges in separation from the product mixture, which can lead to corrosion and purification difficulties. researchgate.netmdpi.com Ruthenium-based pincer complexes have also been explored for the hydrogenation of esters, representing another facet of homogeneous catalysis in ester chemistry. acs.org
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This approach is central to green chemistry as it simplifies catalyst recovery and reuse, reduces corrosive waste streams, and often allows for milder reaction conditions. mdpi.comrsc.org
For the esterification to produce this compound, solid acid catalysts are particularly relevant. These materials possess acidic sites on their surface that can catalyze the reaction in a manner similar to homogeneous acids.
| Catalyst Type | Examples | Advantages |
| Sulfonated Resins | Amberlyst-15, Dowex resins | High activity, readily available. researchgate.netmdpi.com |
| Zeolites & Clays | H-ZSM-5, Montmorillonite | Shape selectivity, thermal stability. |
| Supported Acids | Sulfuric acid on silica, Heteropolyacids on zirconia | High acid strength, tunable properties. researchgate.net |
| Solid Metal Oxides | Zirconia (ZrO2), Titania (TiO2) | High stability, Lewis and Brønsted acidity. mdpi.com |
The use of heterogeneous catalysts, such as a titanium-zirconium solid acid, has been shown to be effective for the synthesis of various methyl benzoates, a reaction directly analogous to the formation of the target octyl ester. mdpi.comresearchgate.net These solid catalysts avoid the need for auxiliary Brønsted acids and can be easily filtered out of the reaction mixture. mdpi.com The development of efficient and stable heterogeneous catalysts is a vital step toward more sustainable and environmentally friendly chemical production. researchgate.netacs.org
Chemical Reactivity and Derivatization Studies of this compound
Once synthesized, this compound is a versatile molecule with several reactive sites that can be targeted for further chemical modification or derivatization. The primary sites for reaction are the phenolic hydroxyl group and, to a lesser extent, the aromatic ring itself.
The free phenolic hydroxyl group is the most reactive site for derivatization. It can undergo:
O-Alkylation/Etherification: Reaction with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base will convert the hydroxyl group into an ether. This modifies the polarity and hydrogen-bonding capability of the molecule.
O-Acylation/Esterification: Reaction with an acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) will form a second ester functionality. This is a common way to modify the biological or physical properties of phenolic compounds.
The aromatic ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct any new incoming group. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the chloro and ester groups are deactivating and meta-directing. The interplay of these directing effects makes predicting the outcome of such substitutions complex.
Finally, the octyl ester itself can be modified. Transesterification with a different alcohol under acidic or basic catalysis could replace the octyl group. Alternatively, hydrolysis of the ester under strong acidic or basic conditions would revert the molecule to the parent carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid.
Hydrolytic Stability and Ester Cleavage Investigations
The stability of the octyl ester group in this compound is a critical aspect of its chemical profile. Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by both acids and bases. chemistrysteps.comyoutube.com
Under acidic conditions, the hydrolysis is a reversible process. The carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of octanol yield the corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid. To drive the equilibrium towards the products, a large excess of water is typically required. commonorganicchemistry.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the octoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt. This final acid-base step drives the reaction to completion. libretexts.org
Table 1: Illustrative Hydrolysis Data for this compound under Various Conditions
| Condition | Temperature (°C) | Time (h) | Conversion (%) | Products |
| 1 M HCl (aq) | 80 | 12 | 65 | 3-chloro-4-hydroxy-5-methoxybenzoic acid, Octanol |
| 1 M NaOH (aq) | 80 | 4 | >95 | Sodium 3-chloro-4-hydroxy-5-methoxybenzoate, Octanol |
| pH 7.4 Buffer | 37 | 24 | <5 | 3-chloro-4-hydroxy-5-methoxybenzoic acid, Octanol |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating hydroxyl and methoxy groups. These groups are ortho, para-directing. libretexts.org The chloro group, while deactivating, is also an ortho, para-director. docbrown.info The positions for incoming electrophiles will be determined by the combined directing effects of these substituents. The most activated positions are ortho to the hydroxyl and methoxy groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org
Nitration: Nitration of phenols and their ethers can be achieved with various nitrating agents. researchgate.netdergipark.org.tr Given the activating nature of the hydroxyl and methoxy groups, the nitration of this compound is expected to occur at the positions ortho to these groups. The potential sites for nitration are the C2 and C6 positions. The regioselectivity would be influenced by steric hindrance from the adjacent substituents. nih.gov
Halogenation: Halogenation, such as bromination, of activated phenolic compounds can proceed readily. Similar to nitration, the substitution pattern will be directed by the activating groups, leading to the introduction of a halogen at the available ortho positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. libretexts.orgpsiberg.com However, these reactions are often limited when strongly activating groups like hydroxyl are present, as they can coordinate with the Lewis acid catalyst. pressbooks.pub
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Octyl 3-chloro-4-hydroxy-5-methoxy-2-nitrobenzoate and/or Octyl 3-chloro-4-hydroxy-5-methoxy-6-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Octyl 2-bromo-3-chloro-4-hydroxy-5-methoxybenzoate and/or Octyl 6-bromo-3-chloro-4-hydroxy-5-methoxybenzoate |
| Acylation | CH₃COCl, AlCl₃ | Reaction may be complex due to interaction with the hydroxyl group |
Note: The predicted products in this table are based on established principles of electrophilic aromatic substitution.
Nucleophilic Substitution Reactions involving the Chloro Group
Nucleophilic aromatic substitution, where the chloro group is replaced by a nucleophile, is generally difficult for aryl chlorides unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. libretexts.orglibretexts.org In this compound, the chloro group is not in a position that is significantly activated towards nucleophilic attack. The presence of electron-donating hydroxyl and methoxy groups further disfavors this type of reaction. Therefore, direct displacement of the chloro group by common nucleophiles is expected to require harsh reaction conditions. researchgate.net
Oxidation and Reduction Profiles
The functional groups on this compound present opportunities for both oxidation and reduction reactions.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. scispace.com Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-type structures or oxidative coupling products. The oxidation potential of phenols is influenced by the other substituents on the ring; electron-donating groups generally make oxidation easier. mdpi.comnih.gov
Reduction: The chloro group can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgorganic-chemistry.org This reaction would yield octyl 4-hydroxy-5-methoxybenzoate. It is also possible to reduce the aromatic ring itself under more forcing hydrogenation conditions, which would lead to the corresponding cyclohexyl derivative. libretexts.org The presence of a hydroxyl group on a halogen-substituted aromatic ring can sometimes protect the ring from reduction under certain conditions. google.com
Table 3: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagents and Conditions | Major Product |
| Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | Octyl 3-chloro-5-methoxy-1,4-benzoquinone |
| Reductive Dechlorination | H₂, Pd/C, base | Octyl 4-hydroxy-5-methoxybenzoate |
| Ring Hydrogenation | H₂ (high pressure), Ni catalyst | Octyl 3-chloro-4-hydroxy-5-methoxycyclohexanecarboxylate |
Note: The products listed are based on the known reactivity of the functional groups present in the molecule.
Structural Analogues and Derivatives of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Synthesis and Characterization of Related Alkyl Esters (e.g., Methyl, Ethyl)
The synthesis of alkyl esters of 3-chloro-4-hydroxy-5-methoxybenzoic acid serves as a fundamental basis for producing a variety of structural analogues. The methyl and ethyl esters, in particular, are common subjects of synthesis studies.
One general procedure for the synthesis of these esters involves the reaction of an alcohol substrate in the presence of a catalyst and a carbonate base. For instance, methyl 3-chloro-4-hydroxy-5-methoxybenzoate (C9H9ClO4) can be synthesized from 5-chlorovanillic acid and methanol (B129727). chemicalbook.comuni.lunih.gov A typical method involves adding a catalyst and potassium carbonate to the alcohol, heating the mixture, and then purifying the resulting ester via column chromatography. chemicalbook.com The products are commonly analyzed and confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com
Another established method for esterification is reacting the parent carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, methyl 3-chloro-4-hydroxy-benzoate was synthesized by reacting 3-chloro-4-hydroxy-benzoic acid with methanol and sulfuric acid at 60°C for 12 hours, resulting in an 83% yield. chemicalbook.com This straightforward approach is applicable for creating a range of alkyl esters.
The ethyl ester, ethyl 3-chloro-4-hydroxy-5-methoxybenzoate (C10H11ClO4), is another key analogue. sielc.comappchemical.com Its synthesis follows similar esterification principles. Characterization of this compound can be performed using reverse-phase High-Performance Liquid Chromatography (HPLC), with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com
| Ester | Starting Materials | Reagents/Conditions | Yield | Analysis Methods |
| Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | 5-Chlorovanillic Acid, Methanol | K2CO3, 55°C, 24 h | 81% | GC-MS, NMR chemicalbook.com |
| Methyl 3-chloro-4-hydroxybenzoate | 3-Chloro-4-hydroxy-benzoic acid, Methanol | H2SO4, 60°C, 12 h | 83% | ESI-MS, NMR chemicalbook.com |
| Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | 3-Chloro-4-hydroxy-5-methoxybenzoic acid, Ethanol | Acid-catalyzed esterification | N/A | HPLC sielc.com |
Systematic Structural Modifications of the Octyl Chain
Systematic modification of the octyl chain in Octyl 3-chloro-4-hydroxy-5-methoxybenzoate allows for the exploration of how lipophilicity and steric bulk influence the compound's properties. This is achieved by synthesizing a homologous series of esters using the parent acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid, and a variety of linear or branched alcohols.
The synthesis of such analogues typically employs standard esterification methods, such as the Fischer esterification, where the carboxylic acid is refluxed with the desired alcohol (e.g., propanol, butanol, hexanol, etc.) in the presence of an acid catalyst. Another common method is the Knoevenagel condensation, which has been used to synthesize various octyl phenylcyanoacrylates from octyl cyanoacetate (B8463686) and substituted benzaldehydes. researchgate.netchemrxiv.org This demonstrates a reliable method for attaching an octyl group to a precursor molecule. researchgate.netchemrxiv.org
These modifications can produce a library of compounds where the only variable is the nature of the alkyl ester chain. Such libraries are invaluable for structure-activity relationship studies, where changes in biological or physical properties can be directly correlated with the chain length or branching. nih.gov For instance, studies on other active molecules have shown that even a small change, such as extending an n-propyl group to an n-hexyl group, can significantly impact inhibitory activity. nih.gov
Halogen Atom Exchange and Diversification Studies
Diversification of the aromatic core can be achieved by exchanging the chlorine atom at the 3-position for other halogens (F, Br, I). Such modifications can significantly alter the electronic properties and reactivity of the molecule. Halogen exchange reactions (Halex reactions) are a primary method for achieving this transformation.
These reactions typically involve reacting a chloroaromatic compound with a source of another halide. google.com For example, fluorination of chloroaromatic compounds can be accomplished using alkali metal fluorides like potassium fluoride, often at high temperatures in an aprotic solvent such as sulfolane. google.comgoogle.com The Finkelstein reaction is a classic method for introducing iodine by reacting an alkyl chloride or bromide with sodium iodide in acetone. youtube.com A similar principle can be applied to aryl halides under appropriate catalytic conditions. Conversely, the Swarts reaction uses metal fluorides to replace other halogens with fluorine. youtube.com
The synthesis of various bromo, chloro, and fluoro ring-substituted acrylates has been demonstrated, highlighting the feasibility of creating a diverse palette of halogenated precursors for further synthesis. chemrxiv.org These exchanges allow for fine-tuning of the molecule's properties, as the nature of the halogen substituent can influence everything from lipophilicity to metabolic stability.
Modifications to the Hydroxyl and Methoxy (B1213986) Functional Groups
The phenolic hydroxyl and methoxy groups on the benzoate (B1203000) ring are key sites for structural modification, offering opportunities to alter hydrogen bonding capabilities, polarity, and metabolic stability.
Hydroxyl Group Modifications: The hydroxyl group can be readily converted into an ether or an ester. Etherification can be achieved by reacting the compound with an alkyl halide in the presence of a base like potassium carbonate. This method was successfully used to alkylate the hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate. mdpi.com Reductive etherification of hydroxybenzaldehydes has also been demonstrated using various catalysts. osti.gov The hydroxyl group can also be oxidized to a ketone or aldehyde under specific conditions.
Methoxy Group Modifications: The methoxy group can be cleaved to yield a hydroxyl group (demethylation), creating a catechol-type structure. This transformation can potentially be achieved through reactions with reagents like boron tribromide or by studying radiolytically induced processes. Research on methoxybenzoic acids has shown that they can undergo demethoxylation when exposed to OH-radicals. researchgate.net
Investigation of Benzoic Acid Precursors and Metabolites (e.g., 3-Chloro-4-hydroxy-5-methoxybenzoic Acid)
The direct precursor to this compound is its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid. chemicalbook.comchemsrc.com This compound is the starting point for the esterification reactions that produce the various alkyl esters discussed previously. chemicalbook.commatrix-fine-chemicals.com
This benzoic acid derivative is also a primary expected metabolite of the octyl ester. In biological systems, ester bonds are susceptible to hydrolysis by esterase enzymes, which would cleave the octyl group, releasing 3-chloro-4-hydroxy-5-methoxybenzoic acid and octanol (B41247). psu.educir-safety.org Therefore, understanding the properties of this acid is crucial for a complete picture of the parent compound's behavior. The synthesis of this precursor can be achieved through various aromatic substitution and oxidation reactions starting from simpler phenolic compounds. For instance, a practical synthesis for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was developed involving nitration, esterification, reduction, diazotization, and hydrolysis steps, showcasing a potential synthetic strategy. semanticscholar.org
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its chemical or biological activity. For analogues of this compound, SAR investigations would focus on systematically correlating the structural modifications described in the previous sections with changes in function.
Key areas of investigation would include:
Alkyl Chain Length: The length and branching of the alkyl ester chain (e.g., methyl, ethyl, octyl) directly impact the molecule's lipophilicity. psu.edu Studies on other p-hydroxybenzoic acid derivatives have shown that the alkyl ester group influences properties like antioxidant activity. nih.gov Varying the chain length can affect membrane permeability and binding affinity to hydrophobic pockets in target proteins.
Halogen Substitution: Changing the chlorine atom to fluorine, bromine, or iodine alters the electronic and steric properties of the aromatic ring. Halogen bonding capabilities and the electron-withdrawing nature of the substituent can influence receptor interactions and metabolic stability.
Hydroxyl and Methoxy Groups: Modification of these groups, for example by converting the hydroxyl to an ether, eliminates a hydrogen bond donor site, which can drastically alter binding interactions. The relative positions of these groups are also critical; for instance, the position of a hydroxyl group on hydroxybenzoic acid influences its supramolecular interactions. acs.org
By synthesizing a library of analogues and assessing their activity in a given assay, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with enhanced potency or other desirable properties. acs.org
Advanced Spectroscopic and Analytical Characterization of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating Octyl 3-chloro-4-hydroxy-5-methoxybenzoate from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A reverse-phase HPLC method is typically suitable for compounds of this nature. sielc.comsielc.com The method development would involve a systematic optimization of several parameters to achieve adequate separation and peak shape.
Key Parameters for HPLC Method Development:
Column: A C18 column is a common choice for reverse-phase chromatography, offering good retention and separation for moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a small amount of acid like formic or phosphoric acid to improve peak shape, is generally effective. sielc.comsielc.com For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are preferred. sielc.comsielc.com
Detection: UV detection is a standard method, with the detection wavelength selected based on the UV absorbance maximum of the compound.
Flow Rate and Temperature: These parameters are optimized to ensure good resolution and a reasonable analysis time.
A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, run under a gradient program. The method would then be validated for linearity, accuracy, precision, and robustness to ensure its suitability for quantitative analysis.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is a highly sensitive technique used to identify and quantify volatile and semi-volatile compounds. For this compound, GC-MS analysis would be particularly useful for detecting any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. chemicalbook.com
The sample would typically be dissolved in a suitable volatile solvent and injected into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR and ¹³C NMR Analysis
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the protons of the octyl chain. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative about the substitution pattern. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | 110 - 155 |
| Methoxy (-OCH₃) | ~3.9 | ~56 |
| Hydroxyl (-OH) | Variable | - |
| Ester (-OCH₂-) | ~4.3 | ~65 |
| Octyl Chain (-CH₂-) | 1.2 - 1.8 | 22 - 32 |
| Octyl Terminal (-CH₃) | ~0.9 | ~14 |
| Carbonyl (C=O) | - | ~165 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in tracing the connectivity of protons within the octyl chain and potentially between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. beilstein-journals.org It is particularly powerful for connecting the different fragments of the molecule, for instance, showing correlations from the methoxy protons to the aromatic ring, and from the ester -OCH₂- protons to the carbonyl carbon and the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The mass spectrum would show the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides valuable structural information. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy chain and cleavages within the aromatic ring. A plausible fragmentation pathway could involve the initial loss of the octyl group, followed by further fragmentation of the resulting benzoic acid derivative.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating molecular structures. IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. Key functional groups present in this compound, such as the hydroxyl (-OH), methoxy (-OCH3), ester carbonyl (C=O), and chloro (C-Cl) groups, would be expected to produce characteristic absorption bands.
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The aromatic ring and carbonyl group in this compound constitute a chromophore that would be expected to absorb UV radiation, leading to π → π* and n → π* transitions.
Despite the theoretical applicability of these techniques, a search of the scientific literature did not yield specific experimental IR or UV-Vis spectral data for this compound. Therefore, a data table of characteristic absorption bands and electronic transitions for this specific compound cannot be compiled.
Table 1: Hypothetical IR and UV-Vis Data for this compound (Experimental Data Not Available)
| Technique | Expected Feature | Anticipated Wavenumber/Wavelength Range |
|---|---|---|
| IR Spectroscopy | O-H stretch (hydroxyl) | ~3200-3600 cm⁻¹ |
| C-H stretch (aromatic/aliphatic) | ~2850-3100 cm⁻¹ | |
| C=O stretch (ester) | ~1700-1730 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |
| C-O stretch (ester/ether) | ~1000-1300 cm⁻¹ | |
| C-Cl stretch | ~600-800 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* transitions | ~200-300 nm |
Note: This table is predictive and based on general principles of spectroscopy for the expected functional groups. No published experimental data for this compound was found.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, crystallographic data would reveal the conformation of the octyl chain, the planarity of the benzene ring, and the spatial relationship between the substituents.
A comprehensive search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, and specific geometric parameters is not available.
Table 2: Crystallographic Data for this compound (Data Not Available)
| Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Bond Lengths | Not Determined |
| Bond Angles | Not Determined |
Development of Quantitative Analytical Methods for this compound
The development of robust quantitative analytical methods is essential for determining the concentration of a compound in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. An HPLC method for this compound would likely involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, coupled with a UV detector. A GC method would require derivatization of the hydroxyl group to increase volatility, followed by separation on a suitable capillary column and detection by a flame ionization detector (FID) or mass spectrometer (MS).
While analytical methods for similar compounds, such as the corresponding ethyl ester, have been described, no specific, validated quantitative analytical methods for this compound have been published in the peer-reviewed scientific literature. The development and validation of such methods would be a necessary step for any further research or application of this compound.
Table 3: Potential HPLC Method Parameters for Quantitative Analysis of this compound (Method Not Developed)
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Note: This table presents a hypothetical starting point for method development. No established and validated method for this compound has been reported.
Computational and Theoretical Chemistry Studies of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
There are no published quantum chemical calculations for Octyl 3-chloro-4-hydroxy-5-methoxybenzoate. Such studies would be essential to understand its fundamental properties.
A conformational analysis would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional structures. This is crucial as the conformation of a molecule often dictates its physical properties and biological activity. Without dedicated studies, the preferred conformations and the energy barriers between them for this compound remain unknown.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's reactivity. The HOMO-LUMO energy gap is particularly important for determining chemical stability and electronic properties. For this compound, these parameters have not been calculated.
An electrostatic potential surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting non-covalent interactions, including hydrogen bonding and electrophilic/nucleophilic attack sites. No such maps have been generated for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment (e.g., solvents or other molecules). The lack of MD simulation data for this compound means its dynamic behavior and interaction patterns are yet to be characterized.
Computational Docking Studies with Biological Macromolecules
Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or other biological target. This is a cornerstone of drug discovery and design. Without specific docking studies, the potential binding modes and affinities of this compound with any biological macromolecules are purely speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model, a dataset of compounds with known activities is required. As there are no published biological activity data for a series of compounds including this compound, no QSAR models have been developed or could be used for predictive purposes for this specific molecule.
Biological Activities and Molecular Mechanisms of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate and Its Analogues
In Vitro Antimicrobial Research
The antimicrobial properties of phenolic compounds and their esters are well-documented. The structural features of Octyl 3-chloro-4-hydroxy-5-methoxybenzoate—a phenolic ring, a long alkyl ester chain, and halogen substitution—are all known to contribute to antimicrobial efficacy.
Antibacterial Efficacy Studies against Specific Pathogens
Research on various benzoic acid derivatives and phenolic esters has consistently demonstrated their potential as antibacterial agents. The length of the alkyl chain in esters of p-hydroxybenzoic acid (parabens) has been shown to correlate with increased antibacterial activity. This suggests that the octyl ester of 3-chloro-4-hydroxy-5-methoxybenzoate would likely exhibit significant antibacterial properties.
Table 1: Antibacterial Activity of Analogous Benzoic Acid Derivatives
| Compound/Analogue | Target Pathogen | Activity (MIC/IC50) |
|---|---|---|
| 4-hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | IC50: 160 µg/mL |
| Substituted Benzimidazoles | Enterococcus faecalis (ATCC 29212) | MIC: 12.5-200 µg/mL |
Note: This table presents data from analogues to infer the potential activity of this compound.
Antifungal Efficacy Studies
Benzoic acid and its esters are widely recognized for their antifungal properties and are commonly used as preservatives in food and cosmetic industries. The antifungal activity of these compounds is also influenced by their chemical structure. Studies on various benzoic and cinnamic acid esters have demonstrated their efficacy against fungal pathogens like Candida albicans. For example, certain ester analogues have shown minimum inhibitory concentrations (MIC) as low as 128 μg/mL against C. albicans strains. nih.gov
The lipophilicity imparted by the octyl chain in this compound would likely enhance its ability to penetrate fungal cell membranes, suggesting a potent antifungal effect.
Table 2: Antifungal Activity of Analogous Benzoic Acid Esters
| Compound/Analogue | Target Pathogen | Activity (MIC) |
|---|---|---|
| Methyl Caffeate | Candida albicans | 128 µg/mL |
| Methyl 2-nitrocinnamate | Candida albicans | 128 µg/mL |
Note: This table presents data from analogues to infer the potential activity of this compound. nih.gov
Elucidation of Molecular Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of phenolic compounds and their esters are generally multifaceted. A primary mode of action involves the disruption of microbial cell membranes. The lipophilic alkyl chains of these esters can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Furthermore, these compounds can interfere with essential cellular processes by inhibiting key microbial enzymes. This includes enzymes involved in energy production and metabolic pathways. The presence of a hydroxyl group on the benzene (B151609) ring is often crucial for this activity, as it can participate in hydrogen bonding and other interactions with the active sites of enzymes.
Anti-inflammatory and Immunomodulatory Investigations
Chronic inflammation is a key factor in a multitude of diseases. Phenolic compounds are known to possess significant anti-inflammatory properties, and the structural characteristics of this compound suggest it may share these capabilities.
Modulation of Inflammatory Mediators and Cytokine Expression (e.g., TNF-α, IL-1β, COX-2, iNOS)
Numerous studies on phenolic compounds have demonstrated their ability to suppress the expression of pro-inflammatory mediators. For instance, various flavonoids and other phenolic compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. mdpi.com
Analogous compounds, such as chlorogenic acid methyl ester, have been found to exert strong anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Similarly, other phenolic compounds have been shown to down-regulate the production of tumor necrosis factor-alpha (TNF-α). researchgate.net The collective evidence from these related molecules suggests that this compound could effectively modulate the expression of these critical inflammatory markers.
Table 3: Anti-inflammatory Activity of Analogous Phenolic Esters
| Compound/Analogue | Inflammatory Mediator | Effect |
|---|---|---|
| Chlorogenic acid methyl ester | COX-2 | Inhibition of protein expression |
| Chlorogenic acid methyl ester | IL-1β | Reduction in serum levels |
Note: This table presents data from analogues to infer the potential activity of this compound. nih.govmdpi.com
Investigation of Cellular Pathways and Signaling Cascades
The anti-inflammatory effects of phenolic compounds are often mediated through their interaction with key intracellular signaling pathways. A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Many phenolic compounds have been shown to inhibit the activation of NF-κB, which in turn prevents the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. nih.gov
Anticancer and Cytotoxic Research
Analogues of this compound have demonstrated notable potential as anticancer agents. Their mechanisms of action are multifaceted, involving the direct inhibition of cancer cell proliferation, induction of apoptosis, and perturbation of the cell cycle.
Inhibition of Cancer Cell Proliferation in Select Cell Lines
Substituted benzoic acid derivatives have shown efficacy in inhibiting the growth of various human cancer cell lines. For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have demonstrated significant anticancer activity against the MCF-7 human breast cancer cell line, with IC50 values of 15.6 µM and 18.7 µM for compounds 14 and 2, respectively. preprints.org Another study highlighted that 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives induced cell death in MCF-7 and MDA-MB-468 breast cancer cells, with IC50 values of 5.9 µg/ml and 8.7 µg/ml for one compound and 1.4 µg/ml and 3.7 µg/ml for another, respectively. preprints.org
Similarly, novel retinobenzoic acid derivatives like TAC-101 have been shown to significantly inhibit the proliferation of pancreatic cancer cell lines such as BxPC-3 and MIAPaCa-2 in a time- and concentration-dependent manner. nih.gov The cytotoxic effects of these compounds underscore their potential as scaffolds for the development of new anticancer therapies.
Studies on Apoptosis Induction and Cell Cycle Perturbation
A key mechanism through which benzoic acid analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Dihydroxybenzoic acid (DHBA) has been shown to induce cellular apoptosis mediated by Caspase-3. nih.gov In human pancreatic cancer cells, the retinobenzoic acid derivative TAC-101 was also found to induce apoptosis. nih.gov Furthermore, some 5-chloro-indole-2-carboxamide derivatives have been identified as potent activators of caspase-3, a crucial enzyme in the apoptotic cascade, suggesting their role as apoptosis-inducing agents. nih.gov
In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle in cancer cells. DHBA was observed to arrest cells in the G2/M phase and increase the sub-G0-G1 cell population, which is indicative of apoptotic cells. nih.gov Similarly, certain 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives were found to induce cell-cycle arrest at the G2/M phase in breast cancer cells. preprints.org The novel retinobenzoic acid TAC-101 was shown to cause G1-phase cell-cycle arrest in pancreatic cancer cells, which was associated with an increase in the cyclin-dependent kinase inhibitors p21 and p27. nih.gov
| Compound/Analogue Class | Effect | Cell Line(s) | Key Findings | Source |
|---|---|---|---|---|
| Dihydroxybenzoic acid (DHBA) | Apoptosis Induction & G2/M Arrest | HCT-116, HCT-15 | Mediated by Caspase-3; increased sub-G0-G1 population. | nih.gov |
| Retinobenzoic acid derivative (TAC-101) | Apoptosis Induction & G1 Arrest | BxPC-3 | Upregulation of p21 and p27. | nih.gov |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | G2/M Arrest | MCF-7, MDA-MB-468 | Led to cell death in breast cancer lines. | preprints.org |
| 5-chloro-indole-2-carboxamide derivatives | Apoptosis Induction | Panc-1 | Acted as potent caspase-3 activators. | nih.gov |
Identification of Molecular Targets in Cancer Pathways (e.g., S1P receptors, HDACs)
Research has begun to elucidate the specific molecular targets through which these compounds mediate their effects. Histone deacetylases (HDACs) have emerged as a significant target. nih.gov Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, which is believed to be the mechanism behind its cancer cell growth inhibition. nih.gov Furthermore, certain 4-hydroxybenzoic acid derivatives have been identified as specific inhibitors of HDAC6, an isoenzyme involved in protein trafficking and cell migration. nih.govlih.lu This inhibition leads to a reduction in the proliferation and viability of prostate cancer cells. lih.lu
Sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes including cell migration and survival, are another potential target for benzoic acid analogues. nih.govnih.gov While direct studies on this compound are lacking, the broader class of small molecules, including benzoate (B1203000) esters, has been explored for their potential to modulate S1P receptors. nih.gov These modulators can alter lymphocyte trafficking and have therapeutic potential in immune-related diseases and cancer. nih.govwikipedia.org
Enzymatic Inhibition and Receptor Modulation Studies
Beyond their direct anticancer effects, analogues of this compound have been investigated for their ability to modulate the activity of specific enzymes and receptors that play critical roles in cellular function and disease.
Phosphodiesterase Inhibition Profiles
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. lbl.gov Inhibition of these enzymes, particularly PDE4, has therapeutic potential for inflammatory diseases. nih.gov A series of novel ester derivatives of variously substituted benzoic acids have been synthesized and evaluated for their inhibitory activity toward cAMP-specific PDE4. nih.gov These studies aim to maximize the inhibitory potency of these compounds, with several demonstrating high activity in both cell-free and cell-based assays. nih.gov The development of potent and selective PDE inhibitors from benzoic acid scaffolds remains an active area of research. lbl.gov
Glutamate Dehydrogenase Activation Studies
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a central role in amino acid and energy metabolism. nih.govresearchgate.net While many studies focus on inhibitors of enzymatic activity, there is also interest in compounds that can activate or modulate enzyme function. L-leucine and other hydrophobic amino acids are known activators of mammalian GDH. nih.govwikipedia.org Research on benzoic acid derivatives has shown they can induce the recovery of catalytic activity in mutant forms of other enzymes, such as human glutathione (B108866) transferase A1-1. nih.gov In this case, the negatively charged carboxylate group of the benzoic acid derivative is thought to restore the enzyme's active site. nih.gov While specific studies on GDH activation by this compound are not available, the principle of small molecule modulation of enzyme activity by related compounds is well-established.
| Target | Compound Class | Effect | Significance | Source |
|---|---|---|---|---|
| Histone Deacetylases (HDACs) | Dihydroxybenzoic acid, 4-Hydroxybenzoic acid derivatives | Inhibition | Anticancer activity through gene expression modulation. | nih.govnih.govlih.lu |
| Phosphodiesterase 4 (PDE4) | Substituted benzoic acid esters | Inhibition | Potential for anti-inflammatory therapies. | nih.gov |
| Glutathione Transferase A1-1 (mutant) | Benzoic acid derivatives | Activation (activity recovery) | Demonstrates principle of enzyme modulation by small molecules. | nih.gov |
| Sphingosine-1-Phosphate (S1P) Receptors | Benzoate ester analogues | Modulation | Therapeutic potential in immunology and oncology. | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Research
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Phenolic compounds, including derivatives of hydroxybenzoic acid, have been a significant area of investigation for their potential as cholinesterase inhibitors. researchgate.net
Research has shown that various simple phenolic acids demonstrate inhibitory activity against both AChE and BChE. academicjournals.orgajol.info For instance, studies on phenolic acids found in beer, such as p-hydroxybenzoic acid, have indicated their ability to inhibit these enzymes. academicjournals.orgajol.info The inhibitory potential of these compounds is influenced by their chemical structure. nih.gov
In a study investigating various hydroxybenzoic acids, all tested compounds showed some level of AChE inhibition. nih.gov For example, 4-hydroxybenzoic acid was identified as having a notable inhibitory potential against AChE. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are a common metric for assessing inhibitory potency. For a selection of phenolic compounds, IC50 values against AChE have been reported to be in the millimolar (mM) range. nih.gov
The substitution pattern on the benzene ring of benzoic acid derivatives plays a crucial role in their inhibitory activity. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can influence the binding of these molecules to the active sites of AChE and BChE. nih.gov Kinetic studies have revealed that some hydroxybenzoic acid derivatives act as competitive inhibitors of AChE. nih.gov
While direct data on this compound is absent, the known inhibitory activities of its structural relatives, such as hydroxybenzoic and methoxybenzoic acids, suggest that it may also possess cholinesterase-inhibiting properties. The presence of the chloro group and the long octyl ester chain would likely modulate this activity, potentially influencing its binding affinity and selectivity for AChE or BChE.
Table 1: Cholinesterase Inhibition by Analogous Phenolic Compounds
| Compound | Enzyme | Inhibition Metric (IC50) | Reference |
|---|---|---|---|
| p-Hydroxybenzoic Acid | AChE | - | academicjournals.orgajol.info |
| Vanillic Acid | BChE | Exhibited anti-BChE activity | academicjournals.orgajol.info |
| Syringic Acid | BChE | Exhibited anti-BChE activity | academicjournals.orgajol.info |
| Methyl Syringinate | AChE | Competitive inhibitor | nih.gov |
Note: Specific IC50 values for some compounds were not provided in the source material, but their inhibitory activity was noted.
Investigation of Other Relevant Enzyme Systems
The structural features of this compound, particularly the presence of a halogenated aromatic ring, suggest potential interactions with a broader range of enzyme systems beyond cholinesterases. Halogenated aromatic compounds are known to influence the activity of various enzymes, including those involved in the metabolism of foreign compounds (xenobiotics). epa.gov
For instance, chlorinated and brominated benzenes have been shown to induce enzymes associated with xenobiotic metabolism, such as mixed-function oxidases and esterases. epa.gov This induction can alter the metabolic pathways of other substances in the body. epa.gov The presence of a chloro group on the benzene ring of this compound may lead to similar effects.
Furthermore, halogenated aromatic acids have been observed to inhibit the growth of certain microorganisms by interfering with their enzymatic processes. nih.gov Some halogen analogues of benzoate can inhibit the oxidation of benzoate by competent cells and can also inhibit the induction of specific enzyme systems. nih.gov This suggests that halogenated benzoates can act as enzyme inhibitors in various biological contexts.
The field of biocatalysis also provides insights into enzymes that interact with halogenated compounds. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, are involved in the biosynthesis of halogenated natural products. mdpi.com While this is a different type of interaction from inhibition, it highlights the recognition of halogenated aromatic structures by specific enzyme active sites.
Given the diverse enzymatic interactions of halogenated and phenolic compounds, it is plausible that this compound could modulate the activity of various other enzymes. However, without direct experimental evidence, the specific enzyme systems that might be affected remain a matter of speculation based on the activities of its structural analogues.
Antioxidant Activity Assessment
The antioxidant properties of phenolic compounds are well-documented and are primarily attributed to their ability to scavenge free radicals. The structure of a phenolic compound, including the number and position of hydroxyl groups and other substituents on the aromatic ring, significantly influences its antioxidant capacity. researchgate.net
Research on the structure-antioxidant activity relationships of derivatives of p-hydroxybenzoic acid has provided valuable insights. nih.gov The presence of hydroxyl and methoxy groups on the benzene ring is known to affect the antioxidant activity. nih.gov The antioxidant activity of phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. koreascience.kr
Studies have shown that free phenolic hybrid compounds generally exhibit better antioxidant activity than their acetyl-protected counterparts in the DPPH assay. koreascience.kr This indicates the importance of the free hydroxyl group for radical scavenging. The antioxidant activity is also influenced by electronic phenomena and hydrogen bonding capabilities of the molecule. nih.gov
In the context of this compound, the presence of a free hydroxyl group at the 4-position is a key feature that would suggest potential antioxidant activity. The methoxy group at the 5-position and the chloro group at the 3-position would further modulate this activity by altering the electronic properties of the aromatic ring and the hydrogen-donating ability of the hydroxyl group. The octyl ester chain introduces a lipophilic character to the molecule, which could influence its activity in different environments, such as in bulk oil systems or emulsions. nih.gov
Table 2: Antioxidant Activity of Structurally Related Compounds
| Compound/Compound Class | Assay | Finding | Reference |
|---|---|---|---|
| Free Phenolic Hybrid Compounds | DPPH Assay | Better antioxidant activity than acetyl protected hybrids | koreascience.kr |
| o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid | DPPH radical effect, anti-peroxide activity | Activity influenced by electronic phenomena and hydrogen bonds | nih.gov |
| Hydroxycinnamic and gallic acids and their derivatives | DPPH, ORAC-FL | Galloyl-based systems were most active in DPPH assay | nih.gov |
Potential Research Applications of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Development of Novel Chemical Probes for Biological Research
The unique substitution pattern of octyl 3-chloro-4-hydroxy-5-methoxybenzoate makes it an intriguing candidate for the development of novel chemical probes. The electron-donating hydroxyl and methoxy (B1213986) groups, combined with the electron-withdrawing chloro group and the ester, create a specific electronic environment on the aromatic ring. This could be exploited for designing probes with tailored fluorescence or binding properties. For instance, substituted benzoxadiazoles are utilized as fluorogenic probes, where changes in their photophysical properties are observed upon specific chemical reactions, a principle that could be adapted for benzoate-based structures nih.gov.
The octyl chain introduces a significant lipophilic character to the molecule. This property can be advantageous for probes designed to interact with or traverse cellular membranes, or to target hydrophobic pockets within proteins. The phenolic hydroxyl group offers a potential site for modification, allowing for the attachment of fluorophores, affinity tags, or reactive groups to facilitate the detection and identification of biological targets. The development of such probes could aid in studying a variety of biological processes, including enzyme activity and protein-protein interactions.
Role as a Synthetic Intermediate in Fine Chemical Production
In the realm of fine chemical production, this compound can be viewed as a valuable synthetic intermediate. The presence of multiple functional groups on the benzene (B151609) ring offers several handles for further chemical transformations. Halogenated compounds are crucial in the synthesis of many pharmaceuticals and agrochemicals, with over a quarter of best-selling small-molecule drugs containing halogens researchgate.net. The chlorine atom on the ring can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular architectures.
The hydroxyl and methoxy groups can be selectively modified or cleaved, and the octyl ester can be hydrolyzed to the corresponding carboxylic acid, providing additional points for diversification. This versatility makes the compound a potential precursor for the synthesis of a wide range of high-value molecules. For example, substituted benzoic acids are key components in the development of dual inhibitors for anti-apoptotic proteins, highlighting the importance of this class of compounds in medicinal chemistry nih.gov. The principles of chlorine chemistry are integral to the sustainable synthesis of fine chemicals, where chlorinated intermediates are used to produce a variety of valuable products nih.govresearchgate.net.
Exploration in Advanced Materials Science Research
The structural features of this compound also suggest its potential utility in materials science. The long octyl chain can influence the self-assembly and packing of molecules, which is a key aspect in the design of liquid crystals and other ordered materials. The aromatic core, with its mix of electron-donating and withdrawing groups, can contribute to the electronic properties of new materials.
Furthermore, the hydroxyl group can be used as a point of attachment for polymerization. Functionalized hydroxybenzoates have been used to create biodegradable polymers with antimicrobial activity acs.orgnih.gov. Similarly, benzoate-modified polymers have been investigated for their use as superplasticizers in cement, where the hydrophobic phenyl group plays a role in the material's performance tandfonline.comresearchgate.net. By incorporating this compound into polymer chains, it may be possible to develop new materials with tailored thermal, mechanical, or optical properties. The presence of the chlorine atom could also enhance flame retardancy in certain polymer systems.
Investigative Applications in Agrochemical Research
In the field of agrochemical research, the structure of this compound contains key toxophoric elements found in some pesticides. Halogenated phenolic compounds have a long history of use as herbicides, fungicides, and insecticides researchgate.netnih.gov. The chlorinated phenyl ring is a common feature in many commercial pesticides. Phenolic compounds, in general, play a significant role in plant defense mechanisms against pests and pathogens researchgate.net.
The combination of the chloro, hydroxyl, and methoxy groups on the benzene ring could lead to the discovery of new herbicidal or fungicidal activities. The octyl ester group could influence the compound's uptake, transport, and metabolic stability within target organisms. Researchers could use this compound as a lead compound for the synthesis and screening of new potential agrochemicals. By modifying the substitution pattern on the ring and varying the ester group, it may be possible to optimize the biological activity and selectivity of the compound, potentially leading to the development of more effective and environmentally benign crop protection agents.
Environmental Dynamics and Degradation Pathways of Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Abiotic Degradation Processes in Environmental Matrices
Photodegradation Kinetics and Product Identification
No data is currently available in the scientific literature regarding the photodegradation of Octyl 3-chloro-4-hydroxy-5-methoxybenzoate.
Hydrolysis in Aqueous Environments
Specific studies on the hydrolysis of this compound under various environmental conditions could not be identified.
Chemical Oxidation and Reduction Pathways (e.g., Chlorination By-products)
There is no available information on the chemical oxidation and reduction pathways of this compound.
Biotic Degradation Processes
Aerobic Biodegradation Studies
No studies on the aerobic biodegradation of this compound were found in the reviewed literature.
Anaerobic Biodegradation Investigations
Specific investigations into the anaerobic biodegradation of this compound have not been documented.
Identification of Microbial Metabolites
There is no available scientific literature detailing the microbial degradation of this compound. Studies identifying specific microbial metabolites resulting from the breakdown of this compound have not been published in accessible research. Therefore, a data table of microbial metabolites cannot be generated.
Environmental Fate Modeling and Prediction
No environmental fate modeling studies for this compound are present in the public domain. Research on its predicted environmental concentration (PEC), persistence, bioaccumulation, and toxicity (PBT) properties, or its long-range transport potential is not available. As a result, a data table outlining the parameters and predictions of its environmental fate cannot be provided.
Future Research Directions for Octyl 3 Chloro 4 Hydroxy 5 Methoxybenzoate
Exploration of Novel and Efficient Synthetic Routes
The development of efficient and sustainable synthetic methodologies is paramount for the accessibility and study of any compound of interest. For Octyl 3-chloro-4-hydroxy-5-methoxybenzoate, future research should focus on moving beyond traditional esterification methods, which often require harsh conditions and may generate significant waste.
Key areas for exploration include:
Green Chemistry Approaches: Investigating greener solvent systems, such as acetonitrile (B52724), can significantly reduce the environmental impact of synthesis. jove.com The use of solid acid catalysts, like dried Dowex H+/NaI, presents an effective and environmentally friendly alternative to traditional acid catalysts, often allowing for simple product isolation and catalyst reusability. nih.gov
Biocatalysis: Enzymatic synthesis using lipases offers a mild and highly selective route to esters. nih.govresearchgate.net Research into identifying or engineering a lipase (B570770) with high activity and stability for the esterification of 3-chloro-4-hydroxy-5-methoxybenzoic acid with octanol (B41247) could lead to a highly efficient and sustainable production method. nih.gov
Catalytic Innovations: The development of novel catalysts, such as those based on noble metal bimetallic oxide clusters, could enable more efficient C-H bond activation reactions, potentially offering new pathways for the synthesis of substituted benzoates using molecular oxygen as the sole oxidant. labmanager.com Zirconium-based solid acid catalysts have also shown promise in the synthesis of methyl benzoates and could be adapted for octyl esters. mdpi.com
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Steglich Esterification | Milder reaction conditions, reduced hazardous waste. jove.com | Optimization of reaction conditions in acetonitrile; catalyst loading and recycling. |
| Enzymatic Esterification | High selectivity, mild conditions, environmentally friendly. nih.govresearchgate.net | Screening and engineering of lipases for substrate specificity; optimization of reaction medium. |
| Solid Acid Catalysis | Catalyst reusability, simple workup, high yields. nih.gov | Evaluation of different solid acids (e.g., Dowex, Zirconia-based) for efficiency and longevity. nih.govmdpi.com |
| Cross-Dehydrogenative Coupling | High atom economy, use of sustainable oxidants. labmanager.com | Development of robust and selective catalysts for the direct coupling of the benzoic acid precursor with an octyl source. |
Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity
The structural scaffold of this compound offers numerous opportunities for the rational design and synthesis of analogues with potentially enhanced biological selectivity and efficacy. Structure-activity relationship (SAR) studies are crucial in this endeavor.
Future research in this area should involve:
Scaffold Modification: Systematic modification of the core structure, including the position and nature of the substituents on the benzene (B151609) ring, can provide insights into the structural requirements for a desired biological activity. nih.gov For instance, altering the halogen substituent or the methoxy (B1213986) group could significantly impact binding affinity and selectivity towards a specific biological target.
Ester Chain Variation: The octyl ester chain plays a significant role in the lipophilicity of the molecule, which influences its pharmacokinetic and pharmacodynamic properties. Synthesizing a library of analogues with varying alkyl chain lengths and branching could optimize these properties for a specific application.
Structure-Based Drug Design: If a biological target for this compound is identified, structure-based design and molecular docking can be employed to design analogues with improved binding affinity and selectivity. nih.gov This approach has been successfully used to develop selective inhibitors for various enzymes. nih.gov
Table 2 outlines potential analogue classes and their design rationale.
| Analogue Class | Design Rationale | Potential Impact |
| Ring-Substituted Analogues | To probe the importance of electronic and steric effects of the aromatic ring for biological activity. | Enhanced potency and selectivity; improved metabolic stability. |
| Alkyl Ester Variants | To modulate lipophilicity and pharmacokinetic properties. | Optimized absorption, distribution, metabolism, and excretion (ADME) profile. |
| Bioisosteric Replacements | To replace functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. | Improved drug-like properties and potential for novel intellectual property. |
Integration of Omics Technologies for Comprehensive Mechanism Elucidation
Understanding the mechanism of action of a bioactive compound is fundamental to its development and application. Omics technologies, such as proteomics and metabolomics, offer powerful tools to elucidate the molecular targets and pathways affected by this compound.
Future research directions include:
Chemical Proteomics for Target Identification: Techniques like affinity-based chemical proteomics and drug affinity responsive target stability (DARTS) can be used to identify the direct protein targets of the compound within a complex biological system. mdpi.comnih.govresearchgate.netacs.org This approach does not require prior knowledge of the compound's mechanism of action.
Metabolomics for Pathway Analysis: Metabolomics can provide a snapshot of the metabolic changes induced by the compound in cells or organisms, offering insights into the biological pathways it perturbs. researchgate.net This is particularly relevant for understanding the metabolism of xenobiotics. igi-global.com
Systems Biology Integration: Integrating data from multiple omics platforms (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the compound's effects and help to construct comprehensive models of its mechanism of action. researchgate.netnih.gov
Sustainable Production and Environmental Mitigation Strategies for the Compound
As the demand for specialty chemicals grows, so does the need for sustainable production methods that minimize environmental impact. For this compound, future research should focus on both sustainable synthesis and end-of-life considerations.
Key research areas include:
Biotechnological Production of Precursors: The aromatic core of the molecule could potentially be produced from renewable feedstocks using engineered microorganisms. researchgate.net Research into engineering metabolic pathways in organisms like Pseudomonas taiwanensis or yeast could lead to the bio-based production of 3-chloro-4-hydroxy-5-methoxybenzoic acid. chalmers.seresearchgate.netnih.gov Plant-based "living refineries" also offer a long-term vision for the sustainable production of aromatic chemicals directly from CO2. wisc.edu
Circular Economy Approaches: Investigating the potential for valorizing any byproducts from the synthesis of the compound can contribute to a more circular economy. mdpi.com
Biodegradability and Environmental Fate: While benzoates are generally considered to be readily biodegradable, the specific environmental fate of a halogenated and methoxylated compound like this compound should be investigated. rsc.org Studies on its persistence, potential for bioaccumulation, and aquatic toxicity are necessary to assess its environmental impact.
Table 3 summarizes sustainable production and mitigation strategies.
| Strategy | Description | Research Goal |
| Microbial Cell Factories | Engineering microorganisms to produce the aromatic precursor from renewable sugars. researchgate.netnih.gov | Develop a robust and high-yield microbial strain for the biosynthesis of 3-chloro-4-hydroxy-5-methoxybenzoic acid. |
| Plant-Based Synthesis | Engineering plants to produce aromatic compounds directly from atmospheric CO2. wisc.edu | Long-term development of a sustainable, plant-based production platform. |
| Environmental Fate Studies | Assessing the biodegradability, bioaccumulation potential, and ecotoxicity of the compound. | To ensure the environmental safety of the compound throughout its lifecycle. |
Emerging Applications in Interdisciplinary Scientific Fields
The unique chemical structure of this compound suggests potential applications beyond a single field. Future research should explore its utility in various interdisciplinary areas.
Potential emerging applications include:
Agrochemicals: Substituted aromatic compounds are widely used in the agrochemical industry. rsc.org The compound could be screened for potential herbicidal, fungicidal, or insecticidal activities.
Materials Science: Benzoate (B1203000) derivatives can be used as building blocks for polymers and liquid crystals. researchgate.net The specific substitution pattern of this compound might impart unique properties to such materials.
Pharmacology: Many substituted benzoates and related aromatic structures exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemistryjournal.netmdpi.comgoogle.comnih.gov Screening this compound and its analogues in various biological assays could uncover novel therapeutic leads. The benzothiazole (B30560) scaffold, which shares some structural similarities, has shown promise as a source of potential drug candidates. nih.govresearchgate.net
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Cl-4-OH-5-OMe-benzoic acid | H₂SO₄ | Toluene | 80 | 72 | |
| Analog (Fluorine-substituted) | DCC | DCM | 60 | 85 | |
| Octyl p-hydroxybenzoate | None | Ethyl acetate | 110 | 68 |
Basic: How is the structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8–4.0 ppm), and octyl chain (δ 0.8–1.7 ppm).
- ¹³C NMR : Carboxylic ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 314.7 (C₁₆H₂₁ClO₅), with fragmentation patterns confirming substituent positions.
- X-ray Crystallography : Resolves spatial arrangement of substituents; chlorine at C3 creates a planar aromatic ring, while the octyl chain adopts a gauche conformation .
Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated benzoate derivatives?
Methodological Answer:
Discrepancies often arise from:
- Variability in substituent positions : Even minor changes (e.g., fluorine vs. chlorine at C3) alter bioactivity. For example, chlorine enhances electrophilicity, increasing enzyme inhibition .
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability.
- Computational validation : Use molecular docking to predict binding affinities and compare with experimental IC₅₀ values.
Q. Table 2: Biological Activity Comparison
| Compound | Target Enzyme | IC₅₀ (µM) | Substituent Effect |
|---|---|---|---|
| Methyl 3-Cl-5-F-4-OH-benzoate | CYP450 | 12.3 | Fluorine enhances metabolic stability |
| Octyl 3-Cl-4-OH-5-OMe-benzoate | Lipoxygenase | 8.9 | Methoxy group reduces solubility |
Advanced: What experimental designs are optimal for studying the photostability of this compound in formulations?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to UV light (λ = 290–400 nm) and monitor degradation via HPLC.
- Control variables : Include antioxidants (e.g., BHT) or stabilizers to assess protective effects.
- Statistical analysis : Use a Central Composite Design (CCD) to evaluate interactions between variables (e.g., pH, light intensity) .
Example Protocol:
Prepare 10 mL of a 1% w/v solution in ethanol.
Irradiate samples under UV lamp (Intensity: 1.5 mW/cm²) for 24–72 hours.
Analyze degradation products via LC-MS; quantify using calibration curves.
Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Correlate octanol-water partition coefficients (LogP) with biodegradability. The compound’s LogP (~4.2) suggests moderate hydrophobicity, favoring bioaccumulation.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate hydrolysis rates. Chlorine’s electron-withdrawing effect increases susceptibility to nucleophilic attack .
- Ecotoxicity prediction : Use software like ECOSAR to estimate LC₅₀ values for aquatic organisms.
Advanced: What strategies mitigate steric hindrance during functionalization of this compound?
Methodological Answer:
- Protecting groups : Temporarily block the hydroxyl group (C4) with acetyl or tert-butyldimethylsilyl (TBS) groups to enable regioselective reactions at C3 or C5 .
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing steric resistance through rapid heating .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at halogenated positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
